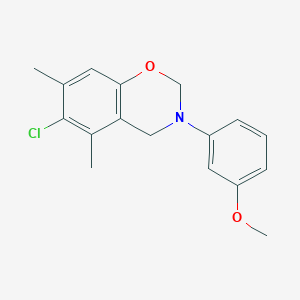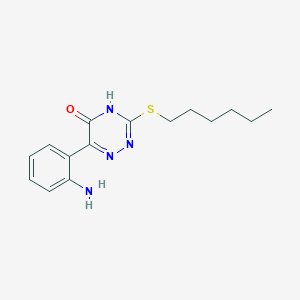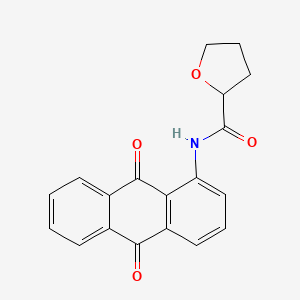![molecular formula C22H30N4OS B11595938 N-butyl-N,8-diethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11595938.png)
N-butyl-N,8-diethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N,8-diethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is a complex organic compound with a unique tetracyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N,8-diethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves multiple steps, starting with the preparation of the core tetracyclic structure. This typically involves cyclization reactions under controlled conditions, using specific catalysts and reagents to ensure the correct formation of the rings.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-N,8-diethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine can undergo various chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms allows for oxidation reactions, potentially forming sulfoxides or sulfonamides.
Reduction: Reduction reactions can target the nitrogen atoms, leading to the formation of amines or other reduced species.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediate species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce secondary or tertiary amines. Substitution reactions can introduce a wide range of functional groups, depending on the electrophile or nucleophile used.
Applications De Recherche Scientifique
N-butyl-N,8-diethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7
Chemistry: As a model compound for studying complex ring systems and their reactivity.
Biology: Potential use in biochemical assays or as a probe for studying enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in materials science, such as the development of new polymers or catalysts.
Mécanisme D'action
The mechanism by which N-butyl-N,8-diethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-butylamine: A simpler amine with a butyl group, used as a building block in organic synthesis.
Diethylamine: Another simple amine, often used in the synthesis of pharmaceuticals and agrochemicals.
Tetracyclic Compounds: Other tetracyclic compounds with different substituents, used in various chemical and pharmaceutical applications.
Uniqueness
N-butyl-N,8-diethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine stands out due to its unique combination of nitrogen, sulfur, and oxygen atoms within a tetracyclic structure
Propriétés
Formule moléculaire |
C22H30N4OS |
|---|---|
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
N-butyl-N,8-diethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine |
InChI |
InChI=1S/C22H30N4OS/c1-6-9-10-26(8-3)20-19-18(23-13-24-20)17-14-11-22(4,5)27-12-15(14)16(7-2)25-21(17)28-19/h13H,6-12H2,1-5H3 |
Clé InChI |
RJVPOQPNGHIQRZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CC)C1=NC=NC2=C1SC3=C2C4=C(COC(C4)(C)C)C(=N3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-fluorophenyl)-1-{2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11595861.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11595864.png)
![4-({[(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11595868.png)
![5-(4-ethoxyphenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11595869.png)

![3-{(Z)-[3-(2-Chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11595884.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11595886.png)

![5-Amino-4-(1,3-benzothiazol-2-YL)-1-[3-(morpholin-4-YL)propyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B11595892.png)

![Methyl 3-{[5-(naphthylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B11595898.png)
![Diethyl ethyl[3-oxo-3-(1,3,4-thiadiazol-2-ylamino)propyl]propanedioate](/img/structure/B11595902.png)
![3-[(E)-{2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene}methyl]-1H-indole](/img/structure/B11595909.png)
![(5Z)-2-(4-fluorophenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595925.png)
